molecular formula C19H21BrFNO B139003 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane CAS No. 64169-39-7

1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane

Cat. No. B139003
CAS RN: 64169-39-7
M. Wt: 378.3 g/mol
InChI Key: WOLPGGGWZDXCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane, also known as FDPB, is a fluorinated phthalane derivative that has been used as a synthetic intermediate in the pharmaceutical industry. FDPB is a highly reactive molecule that has been used in a variety of synthetic reactions, including the synthesis of various drugs and other compounds. FDPB has also been used in research applications to study the mechanism of action of various drugs, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of fluoropolymers and other related compounds demonstrate the broad interest in exploring the chemical properties and applications of fluorinated and brominated molecules. For instance, the study by Nobuhito Ito et al. (2002) focuses on the synthesis and characterization of fluoropolymers with pendant hydroxyl groups, highlighting the utility of fluorine-containing compounds in creating materials with good solubility and thermal stability Ito, Tonosaki, Kudo, Kameyama, & Nishikubo, 2002.

Advanced Material Applications

Research into the development of new materials often involves the synthesis of compounds with specific functional groups. The work on microwave-assisted and conventional synthesis of new phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moieties by B. Kahveci et al. (2007) is an example. This study illustrates the role of such compounds in the production of materials with potential applications in electronics and photonics Kahveci, Özil, Kantar, Şaşmaz, Işık, & Köysal, 2007.

Pharmacological Research

In the field of pharmacology, compounds like 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane can serve as precursors or active components in the development of new drugs. For example, the degradation of citalopram, a selective serotonin reuptake inhibitor, under simulated sunlight was investigated to understand its stability in environmental conditions Kwon & Armbrust, 2005.

Chemical Properties and Stability

Understanding the chemical properties and stability of fluorinated and brominated compounds is essential for their application in various domains. The synthesis of (Chloromethyl) bis (4-fluorophenyl) methylsilane by Guo Xiang-li (2013) showcases the industrial relevance of such compounds, particularly in the production of fungicides, highlighting the importance of optimizing synthesis methods for high purity and yield Xiang-li, 2013.

properties

IUPAC Name

3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLPGGGWZDXCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64169-39-7
Record name 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064169397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4'-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-BROMOPHTHALANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L06KXW8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The (4-bromo-2-(hydroxymethyl)phenyl)-(4′fluorophenyl)-(3-dimethylamino-propyl)methanol residue (160 g) was heated with 50% aqueous phosphoric acid (1.99 kg) with vigorous stirring. The reaction mass was purified by extraction and neutralized with aqueous ammonia at a temperature below 30° C. The reaction mass was extracted with toluene and the solvent distilled under reduced pressure to give 1-(4′fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane (130 g).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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